![molecular formula C16H10ClIN2O3 B305708 (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione](/img/structure/B305708.png)
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione, also known as CLP-HI, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer activities, making it a promising candidate for the development of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These mechanisms contribute to the compound's antioxidant and anti-inflammatory activities, as well as its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects, including the inhibition of ROS production, the modulation of cytokine expression, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione, including the development of novel therapeutic agents based on its structure, the exploration of its potential applications in other scientific fields, such as neurology and immunology, and the investigation of its potential side effects and toxicity in vivo. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets for the treatment of various diseases.
Synthesemethoden
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione can be synthesized through a multi-step process that involves the reaction of 4-chlorophenylhydrazine with 4-hydroxy-3-iodobenzaldehyde, followed by the addition of imidazolidine-2,4-dione. The final product is obtained through purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Eigenschaften
Produktname |
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione |
---|---|
Molekularformel |
C16H10ClIN2O3 |
Molekulargewicht |
440.62 g/mol |
IUPAC-Name |
(5E)-3-(4-chlorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H10ClIN2O3/c17-10-2-4-11(5-3-10)20-15(22)13(19-16(20)23)8-9-1-6-14(21)12(18)7-9/h1-8,21H,(H,19,23)/b13-8+ |
InChI-Schlüssel |
CWIJFNUNFJEYHQ-MDWZMJQESA-N |
Isomerische SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)O)I)/NC2=O)Cl |
SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)I)NC2=O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)I)NC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.